5-Bromo-2-(difluoromethoxy)-1-fluoro-3-methoxybenzene
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Overview
Description
5-Bromo-2-(difluoromethoxy)-1-fluoro-3-methoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethoxy)-1-fluoro-3-methoxybenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination of 2-(difluoromethoxy)-1-fluoro-3-methoxybenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions, followed by bromination, can enhance the efficiency and safety of the process . This method allows for better control over reaction parameters and reduces the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(difluoromethoxy)-1-fluoro-3-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove halogen atoms or convert functional groups to simpler forms.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions using reagents such as arylboronic acids or alkynylzincs.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of various substituted aromatic compounds.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of dehalogenated or reduced aromatic compounds.
Scientific Research Applications
5-Bromo-2-(difluoromethoxy)-1-fluoro-3-methoxybenzene has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly in the development of inhibitors and other bioactive molecules.
Materials Science: Employed in the synthesis of advanced materials, including organic semiconductors and polymers.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethoxy)-1-fluoro-3-methoxybenzene depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s ability to interact with biological molecules through halogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Bromo-2-(difluoromethoxy)-1-fluoro-3-methoxybenzene is unique due to the combination of bromine, fluorine, and difluoromethoxy groups on a single benzene ring. This unique substitution pattern imparts distinct chemical properties, such as increased reactivity and the ability to participate in specific types of chemical reactions. Additionally, the presence of multiple halogen atoms can enhance the compound’s interactions with biological targets, making it valuable in drug discovery and development.
Properties
Molecular Formula |
C8H6BrF3O2 |
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Molecular Weight |
271.03 g/mol |
IUPAC Name |
5-bromo-2-(difluoromethoxy)-1-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C8H6BrF3O2/c1-13-6-3-4(9)2-5(10)7(6)14-8(11)12/h2-3,8H,1H3 |
InChI Key |
QYEOKIDJXSHKKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)F)OC(F)F |
Origin of Product |
United States |
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